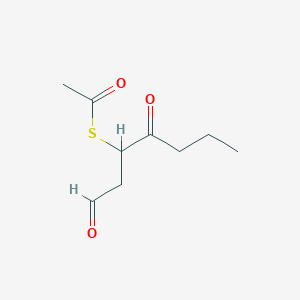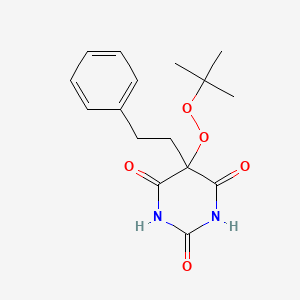
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and reactivity It belongs to the class of organic peroxides, which are compounds containing an oxygen-oxygen single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. One common method involves the use of titanium dioxide (TiO2) as a photocatalyst under visible light to generate tert-butylperoxy radicals, which then react with barbituric acids to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactive nature of organic peroxides.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide (H2O2) and other peroxides.
Substitution Reactions: These reactions may require specific catalysts or reagents depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of polymers and other industrial chemicals due to its oxidizing properties.
Wirkmechanismus
The mechanism of action of 5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione involves the generation of reactive oxygen species (ROS) such as peroxyl radicals. These radicals can initiate various chemical reactions, including the oxidation of organic substrates. The molecular targets and pathways involved depend on the specific application and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide with similar oxidizing properties.
5-tert-butylperoxy-5-(2,4-dichlorobenzyl)-1,3-dimethylpyrimidine-2,4,6-trione: Another compound with a similar structure but different substituents.
Uniqueness
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate peroxyl radicals under mild conditions makes it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
53761-08-3 |
|---|---|
Molekularformel |
C16H20N2O5 |
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O5/c1-15(2,3)22-23-16(10-9-11-7-5-4-6-8-11)12(19)17-14(21)18-13(16)20/h4-8H,9-10H2,1-3H3,(H2,17,18,19,20,21) |
InChI-Schlüssel |
SNMPZGYSPHLFLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC1(C(=O)NC(=O)NC1=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


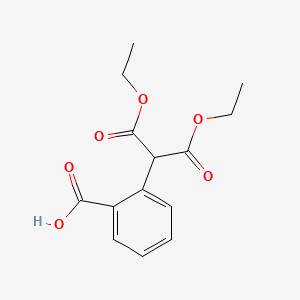
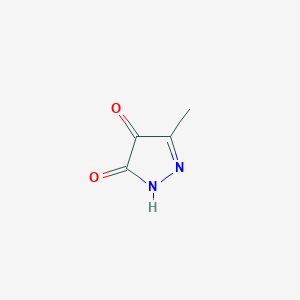
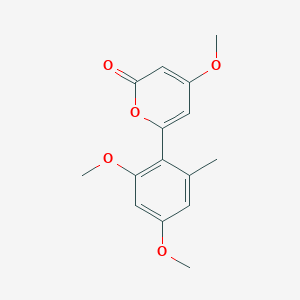
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
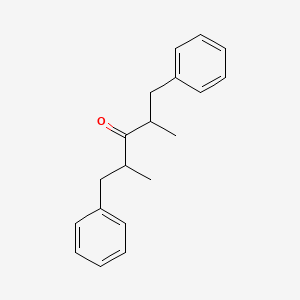
![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

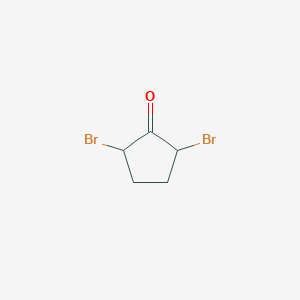
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
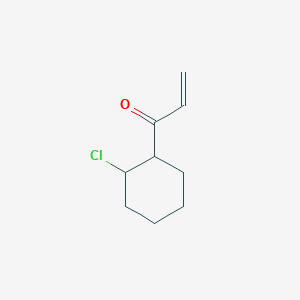
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
